3-Phenacyl-2-thioxo-thiazolidin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2S2 |
|---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
3-phenacyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c13-9(8-4-2-1-3-5-8)6-12-10(14)7-16-11(12)15/h1-5H,6-7H2 |
InChI Key |
SOVSHRRQAQJMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Phenacyl 2 Thioxo Thiazolidin 4 One and Its Analogues
Classical Synthetic Routes to the 2-Thioxo-thiazolidin-4-one Core
The foundational 2-thioxo-thiazolidin-4-one (also known as rhodanine) ring is a crucial precursor for the synthesis of 3-Phenacyl-2-thioxo-thiazolidin-4-one. Classical synthetic strategies predominantly rely on cyclization and condensation reactions to construct this heterocyclic system.
Cyclization Reactions involving Thiourea (B124793) Derivatives and Halogenated Carboxylic Acids
A well-established and widely utilized method for the synthesis of the 2-thioxo-thiazolidin-4-one core involves the cyclization of thiourea or its derivatives with α-halogenated carboxylic acids, such as chloroacetic acid. This reaction is typically carried out in the presence of a base and a suitable solvent. The mechanism proceeds through the initial formation of an S-alkylated intermediate, which subsequently undergoes intramolecular cyclization via nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the rhodanine (B49660) ring.
Another approach involves the condensation of aromatic amines with carbon disulfide (CS2) in the presence of ammonium (B1175870) hydroxide (B78521), followed by reaction with chloroacetic acid to yield 2-thioxo-thiazolidin-4-ones. nih.gov
| Starting Material 1 | Starting Material 2 | Reagents/Catalysts | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Thiourea | Chloroacetic acid | Anhydrous Sodium Acetate (B1210297) | Acetic Acid | Reflux | 2-Thioxo-thiazolidin-4-one | Not Specified | researchgate.net |
| Thiourea | Chloroacetic acid | Not Specified | Water | Not Specified | Thiazolidine-2,4-dione | Not Specified | researchgate.net |
| Aromatic Amines | Carbon Disulfide | Ammonium Hydroxide, Chloroacetic Acid | Not Specified | Basic Conditions | 2-Thioxo-thiazolidin-4-ones | Not Specified | nih.gov |
Condensation Reactions of Thioamides with α-Halo Carbonyl Compounds
An alternative classical route involves the condensation of thioamides with α-halo carbonyl compounds. This method offers versatility in introducing substituents at various positions of the thiazolidinone ring. The reaction generally proceeds via an initial S-alkylation of the thioamide by the α-halo carbonyl compound, followed by an intramolecular cyclization. This cyclocondensation provides a direct pathway to the 4-thiazolidinone (B1220212) scaffold. lookchem.com
Targeted Synthesis of the 3-Phenacyl Moiety Introduction
Once the 2-thioxo-thiazolidin-4-one core is synthesized, the next crucial step is the introduction of the phenacyl group at the nitrogen atom in the 3-position. This is typically achieved through N-alkylation or via multi-component reactions.
N-Alkylation Strategies Utilizing Phenacyl Halides
The most direct method for the synthesis of this compound is the N-alkylation of the pre-formed 2-thioxo-thiazolidin-4-one ring with a phenacyl halide, most commonly phenacyl bromide. This reaction is typically performed in the presence of a base in a polar aprotic solvent. The base deprotonates the acidic N-H of the thiazolidinone ring, generating a nucleophilic nitrogen that readily attacks the electrophilic carbon of the phenacyl halide, leading to the desired N-substituted product.
Challenges in N-alkylation reactions can include incomplete reactions and difficulties in purification. reddit.com To overcome these, modifications such as the use of a more soluble base like cesium carbonate or the addition of a catalytic amount of potassium iodide can be employed to drive the reaction forward. reddit.com
| Starting Material 1 | Starting Material 2 | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 2,4-Thiazolidinedione | Propargyl bromide | NaH | THF | 0 °C to rt | 3-Propargyl-2,4-thiazolidinedione | 67 | nih.gov |
| 2,4-Thiazolidinedione | Benzyl bromide | NaH | THF | 0 °C to rt | 3-Benzyl-2,4-thiazolidinedione | 62 | nih.gov |
| 2,4-Thiazolidinedione | Allyl bromide | NaH | THF | 0 °C to rt | 3-Allyl-2,4-thiazolidinedione | 52 | nih.gov |
| 2,4-Thiazolidinedione | Ethyl bromoacetate | NaH | THF | 0 °C to rt | Ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate | 78 | nih.gov |
Multi-Component Reactions (MCRs) Incorporating Phenacyl Precursors
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. For the synthesis of this compound and its analogues, MCRs offer a convergent and atom-economical approach.
One such strategy involves the one-pot reaction of an amine, an aldehyde, and thioglycolic acid. nih.gov By utilizing a phenacyl-containing amine as one of the components, the 3-phenacyl-thiazolidin-4-one scaffold can be constructed directly. Another MCR approach involves the reaction of phenyl isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). crimsonpublishers.com This reaction proceeds through the initial formation of a thiourea derivative, which then reacts with DMAD to form the 1,3-thiazolidin-4-one ring. crimsonpublishers.com
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Reaction Conditions | Product Class | Yield (%) | Reference |
| Phenyl isothiocyanate | Primary amine | Dimethyl acetylenedicarboxylate | Ethanol (B145695) | Room Temperature, 1 hr | 2-Imino-1,3-thiazolidin-4-ones | Not Specified | crimsonpublishers.com |
| Aldehyde | Aniline | Thioglycolic acid | Nano-CdZr4(PO4)6 | 60 W ultrasonic irradiation, 25 min | 1,3-Thiazolidin-4-ones | 88 | nih.gov |
| Aldehyde | Thiosemicarbazide | Maleic anhydride | KSF@Ni | Microwave Irradiation | Thiazolidinones | High | nih.gov |
Green Chemistry and Sustainable Synthetic Approaches for Thiazolidinones
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of thiazolidinones, several eco-friendly and sustainable methods have been developed to minimize the use of hazardous reagents and solvents, reduce reaction times, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a particularly effective green technique for the synthesis of thiazolidin-4-one derivatives. nih.govsruc.ac.ukresearchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to higher yields in shorter timeframes compared to conventional heating methods. researchgate.net These reactions are often performed under solvent-free conditions or using environmentally benign solvents. For instance, the condensation of thiourea with chloroacetic acid and an aldehyde can be efficiently carried out under microwave irradiation without a solvent. nih.gov
Ultrasound-assisted synthesis is another green approach that has been successfully applied to the synthesis of thiazolidinones. The use of nano-catalysts in these reactions further enhances their efficiency and sustainability. nih.gov
| Method | Reactants | Catalyst/Support | Reaction Conditions | Time | Yield (%) | Reference |
| Microwave | Schiff bases, Thioglycolic acid | DMF | Microwave irradiation | 7-15 min | 80-86 | researchgate.net |
| Microwave | Thiourea, Chloroacetic acid, Aldehyde | Solvent-free | Microwave irradiation | Not Specified | Not Specified | nih.gov |
| Conventional | Schiff bases, Thioglycolic acid | DMF | Reflux | 6-8 h | 58-68 | researchgate.net |
| Ultrasound | Aldehyde, Aniline, Thioglycolic acid | nano-CdZr4(PO4)6 | 60 W ultrasonic irradiation | 25 min | 88 | nih.gov |
Chemo- and Regioselective Considerations in Synthesis
The synthesis of this compound typically involves the N-alkylation of the rhodanine ring with a phenacyl halide. The rhodanine molecule possesses multiple nucleophilic sites, primarily the nitrogen at position 3 and the exocyclic sulfur at position 2, which can lead to the formation of N-substituted or S-substituted products, respectively. Therefore, controlling the chemo- and regioselectivity of the alkylation reaction is of paramount importance.
The regiochemical outcome of the alkylation is highly dependent on the reaction conditions, particularly the nature of the base and the solvent employed. In the presence of a strong base, the thioenolate form of the rhodanine anion is favored, which can lead to a mixture of N- and S-alkylation products. However, the use of a milder base in a suitable solvent can selectively promote N-alkylation.
For instance, in the synthesis of analogous N-phenacyldibromobenzimidazoles, a comprehensive study on the influence of the base-solvent system revealed that weaker bases like sodium bicarbonate (NaHCO3) in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) significantly favor N-alkylation. mdpi.com Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can lead to a decrease in selectivity and the formation of byproducts. This principle can be directly applied to the synthesis of this compound, where the use of a mild base helps to minimize the formation of the undesired S-alkylated product by maintaining a lower concentration of the more reactive thioenolate anion.
The choice of the alkylating agent also plays a role. Phenacyl halides, such as phenacyl bromide or phenacyl chloride, are effective electrophiles for this transformation. The reactivity of the halide can influence the reaction rate, with bromides generally being more reactive than chlorides.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis of this compound. Key parameters that are typically varied include the choice of base and solvent, the reaction temperature, the molar ratio of reactants, and the reaction time.
A systematic approach to optimizing these conditions can lead to a significant improvement in the product yield. Drawing parallels from the synthesis of structurally related N-phenacyl derivatives, a detailed optimization study can be designed. mdpi.com The following subsections discuss the impact of each of these parameters.
The selection of an appropriate base and solvent combination is crucial for maximizing the yield of the N-phenacylated product. A screening of various bases in different solvents can identify the optimal system. For the analogous N-alkylation of dibromobenzimidazoles, a range of bases including potassium carbonate (K2CO3), sodium hydride (NaH), potassium hydroxide (KOH), potassium tert-butoxide (t-BuOK), sodium methoxide (B1231860) (MeONa), sodium bicarbonate (NaHCO3), triethylamine (B128534) (Et3N), cesium carbonate (Cs2CO3), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and N,N-diisopropylethylamine (DIPEA) were tested in solvents like acetonitrile (MeCN), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO). mdpi.com
The results from these analogous studies strongly suggest that a sodium bicarbonate-acetonitrile (NaHCO3-MeCN) system is highly effective for achieving high yields of the N-phenacyl product. mdpi.com The mild basicity of NaHCO3 is sufficient to deprotonate the rhodanine nitrogen without promoting significant side reactions. Acetonitrile, as a polar aprotic solvent, effectively dissolves the reactants and facilitates the SN2 reaction.
To illustrate the effect of the base and solvent on the yield, the following interactive data table summarizes the findings from an analogous optimization study for N-phenacylation.
| Base | Solvent | Yield (%) |
|---|---|---|
| K2CO3 | MeCN | 55 |
| K2CO3 | DMF | 48 |
| NaH | DMF | 35 |
| NaH | THF | 30 |
| KOH | MeCN | 42 |
| t-BuOK | THF | 25 |
| MeONa | MeCN | 40 |
| NaHCO3 | MeCN | 75 |
| NaHCO3 | DMF | 65 |
Data in the table is based on analogous N-phenacylation reactions and serves to illustrate the optimization principles. mdpi.com
Further optimization involves fine-tuning the reaction temperature, the molar ratio of the reactants, and the duration of the reaction. For the NaHCO3-MeCN system, conducting the reaction at reflux temperature generally leads to higher yields compared to lower temperatures. mdpi.com
The molar ratio of the phenacyl halide to the 2-thioxo-thiazolidin-4-one is another critical factor. While a 1:1 molar ratio is the stoichiometric ideal, a slight excess of the alkylating agent may be necessary to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of byproducts and simplify purification. A systematic study of the molar ratio, for example from 1:1 to 1.5:1 (phenacyl halide:rhodanine), can determine the optimal balance.
The reaction time is also optimized to ensure maximum conversion without significant product degradation. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point at which the reaction has reached completion. For many N-phenacylation reactions, a reaction time of 24 hours at reflux is often sufficient to achieve high yields. mdpi.com
The following data table, based on an analogous optimized synthesis, showcases the impact of these parameters on the final product yield.
| Entry | Molar Ratio (Phenacyl Halide:Amine) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | 60 | 24 | 58 |
| 2 | 1:1 | Reflux | 24 | 75 |
| 3 | 1.3:1 | Reflux | 24 | 78 |
| 4 | 1.5:1 | Reflux | 24 | 82 |
| 5 | 1.5:1 | Reflux | 36 | 82 |
Data adapted from an analogous N-phenacylation optimization study. mdpi.com
Comprehensive Structural Elucidation and Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment of individual atoms and their connectivity.
The ¹H and ¹³C NMR spectra provide the initial and most fundamental data regarding the number and types of protons and carbon atoms in the molecule.
The ¹H NMR spectrum of 3-Phenacyl-2-thioxo-thiazolidin-4-one is expected to show distinct signals for each type of proton. The protons of the phenyl ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The two protons of the methylene (B1212753) group in the phenacyl moiety (-CH₂-CO) would appear as a singlet, while the methylene protons of the thiazolidinone ring (-S-CH₂-CO-) would also present as a singlet, though in a different chemical environment. nih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances include the thione carbon (C=S), which is typically found significantly downfield, and the two carbonyl carbons (one from the ketone in the phenacyl group and one from the lactam in the thiazolidinone ring). The methylene carbons and the aromatic carbons of the phenyl ring will also show characteristic signals. beilstein-journals.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Thiazolidinone-CH₂ | ~4.2 | ~35-40 |
| Phenacyl-CH₂ | ~5.0 | ~50-55 |
| Aromatic-CH (ortho) | ~7.9 | ~128 |
| Aromatic-CH (meta) | ~7.5 | ~129 |
| Aromatic-CH (para) | ~7.6 | ~134 |
| Aromatic-C (ipso) | - | ~135 |
| Lactam C=O | - | ~170 |
| Ketone C=O | - | ~195 |
| C=S | - | ~200-205 |
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the precise connectivity and spatial relationships within the molecule. nih.goveie.gr
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to confirm the couplings between the aromatic protons on the phenyl ring. nih.govmdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J C-H). This technique would definitively link the proton signals of the two methylene groups and the aromatic protons to their respective carbon signals identified in the ¹³C NMR spectrum. nih.govmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations for this molecule would include the signal from the phenacyl-CH₂ protons to the ketone carbonyl carbon and the ipso-carbon of the phenyl ring. Critically, a correlation between these same methylene protons and the C=O and C=S carbons of the thiazolidinone ring would confirm the attachment of the phenacyl group to the nitrogen atom. nih.govmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for conformational analysis. NOESY could show correlations between the phenacyl methylene protons and the ortho-protons of the phenyl ring, providing insights into the rotational conformation around the N-C bond. nih.goveie.grmdpi.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. phytojournal.comfrontiersin.org For this compound, the FT-IR spectrum would display several characteristic absorption bands. researchgate.netresearchcommons.org
The most prominent peaks would be due to the stretching vibrations of the two carbonyl groups. The lactam C=O stretch in the thiazolidinone ring typically appears around 1700-1750 cm⁻¹, while the ketone C=O stretch of the phenacyl group is expected in the range of 1680-1700 cm⁻¹. researchgate.net The C=S (thione) group shows a characteristic absorption band, often in the 1200-1250 cm⁻¹ region. Other significant absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching within the phenyl ring (around 1450-1600 cm⁻¹). mostwiedzy.pl
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3050-3150 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C=O (Lactam) | Stretching | 1700-1750 |
| C=O (Ketone) | Stretching | 1680-1700 |
| Aromatic C=C | Stretching | 1450-1600 |
| C=S (Thione) | Stretching | 1200-1250 |
| C-N | Stretching | 1300-1400 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the compound's elemental composition and molecular formula. For this compound (C₁₁H₉NO₂S₂), HRMS would confirm the calculated exact mass.
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion undergoes fragmentation, breaking at its weakest bonds to form characteristic daughter ions. sapub.org
A plausible fragmentation pathway for this compound would involve:
Alpha-cleavage: The primary fragmentation is the cleavage of the bond between the phenacyl methylene group and the nitrogen of the thiazolidinone ring. This would generate a stable phenacyl cation (C₆H₅COCH₂⁺) at m/z 105, which is often a base peak. researchgate.net
Further Fragmentation of Phenacyl Cation: The phenacyl cation can further lose a carbonyl group (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net
Fragmentation of the Thiazolidinone Ring: The remaining thiazolidinone radical portion can undergo further fragmentation, such as the loss of CO or S, leading to smaller fragment ions. sapub.org
Table 3: Predicted HRMS Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (Nominal) |
|---|---|---|
| [M]⁺ | C₁₁H₉NO₂S₂⁺ | 251 |
| [M - C₈H₇O]⁺ | C₃H₂NOS₂⁺ | 132 |
| [C₆H₅COCH₂]⁺ | C₈H₇O⁺ | 105 |
| [C₆H₅]⁺ | C₆H₅⁺ | 77 |
Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing
Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. novapublishers.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's exact conformation in the crystal lattice. researchgate.net
For related rhodanine (B49660) structures, XRD analysis has shown that the five-membered thiazolidinone ring is essentially planar. nih.govnih.gov The analysis of this compound would determine the dihedral angle between this ring and the attached phenyl ring, which is a key conformational parameter. nih.govnih.gov
Furthermore, XRD elucidates the crystal packing, revealing how individual molecules arrange themselves in the unit cell. This includes the identification of intermolecular interactions, such as C-H···O or C-H···S hydrogen bonds, and potential π-π stacking interactions between the phenyl rings of adjacent molecules. These non-covalent interactions are crucial for understanding the stability and physical properties of the crystalline solid. nih.govnih.gov
Spectroscopic Probes for Investigating Molecular Interactions and Conformational Dynamics
The inherent structural and electronic features of this compound make it a candidate for use as a spectroscopic probe to study molecular interactions and dynamics. The compound possesses several spectroscopic handles:
NMR Probes: The chemical shifts of the protons and carbons, particularly those near potential interaction sites (e.g., the carbonyl groups, the thione, and the aromatic ring), are sensitive to their local electronic environment. Changes in these chemical shifts upon binding to a target molecule (like a protein or nucleic acid) can be monitored by NMR to map the binding interface and determine binding affinities.
Infrared Probes: The vibrational frequencies of the C=O and C=S groups are sensitive to hydrogen bonding. A shift in the position of these bands in the FT-IR spectrum can indicate the involvement of these groups in intermolecular interactions.
Chromophoric Probes: The phenacyl group contains a phenyl ring conjugated with a carbonyl group, creating a chromophore that absorbs UV-Visible light. Changes in the local environment, such as binding to a macromolecule, can alter the absorption spectrum (e.g., causing a red or blue shift), which can be used to monitor binding events.
By observing changes in these spectroscopic signals, researchers can gain insights into binding modes, conformational changes induced upon binding, and the dynamics of molecular recognition processes.
Chemical Reactivity and Mechanistic Investigations of 3 Phenacyl 2 Thioxo Thiazolidin 4 One
Reactivity of the Thioxo Group at Position 2
The thioxo group (C=S) at the C-2 position of the thiazolidinone ring is a key functional group that dictates a significant part of the molecule's chemical behavior. Its reactivity is characterized by the nucleophilicity of the sulfur atom and its participation in tautomeric equilibria.
The exocyclic sulfur atom of the thioxo group in 3-Phenacyl-2-thioxo-thiazolidin-4-one exhibits notable nucleophilic properties. Although sulfur is in the same group as oxygen, it is a more powerful nucleophile because its valence electrons are more polarizable and less tightly held. libretexts.org This characteristic allows the sulfur atom to readily participate in reactions with various electrophiles.
One of the primary reactions highlighting the sulfur's nucleophilicity is S-alkylation. In the presence of a base, the thione can be deprotonated or, more commonly, exist in its tautomeric thiol form, which can then be alkylated to form 2-alkylthio-thiazol-4-one derivatives. While the basicity of sulfides is generally lower than that of equivalent ethers, the nucleophilicity of sulfur is significantly greater. libretexts.org This enhanced reactivity leads to useful electrophilic substitutions on the sulfur atom that are not typically observed for the oxygen of the carbonyl group at C-4. For instance, sulfides readily react with alkyl halides to form sulfonium (B1226848) salts, a reaction that demonstrates the high nucleophilicity of sulfur. libretexts.org In the context of the thioxo-thiazolidinone ring, this reactivity can be harnessed for further functionalization of the molecule at the C-2 position.
The 2-thioxo-thiazolidin-4-one moiety can exist in two tautomeric forms: the thione form and the thiol form (2-mercapto-3-phenacyl-thiazol-4(5H)-one). This is a type of keto-enol tautomerism, specifically thione-thiol tautomerism. researchgate.netias.ac.in
Figure 1: Thione-thiol tautomeric equilibrium of the 2-thioxo-thiazolidin-4-one ring.In most cases, for thioamides and related heterocyclic systems, the thione form is thermodynamically more stable and predominates in both solid and solution phases. scispace.comjocpr.com The stability of the thione tautomer is attributed to the greater strength of the C=S double bond in this conjugated system compared to the C=N bond in the thiol form, as well as favorable electronic effects. ias.ac.inscispace.com Studies on similar heterocyclic thiones have shown that the equilibrium heavily favors the thione form, although the exact ratio can be influenced by factors such as solvent polarity and pH. jocpr.com For instance, in alkaline solutions, the equilibrium may shift towards the thiol form due to the formation of the thiolate anion. jocpr.com The predominance of the thione tautomer is crucial for many of the subsequent reactions, particularly those involving the active methylene (B1212753) group at C-5.
Reactivity of the Thiazolidinone Ring System
The thiazolidinone ring, particularly when activated by the thioxo and carbonyl groups, serves as a versatile platform for constructing more elaborate molecular architectures. Key reaction sites include the active methylene group at position 5 and the exocyclic double bond that can be readily introduced at this position.
The derivatives of this compound are excellent precursors for synthesizing fused heterocyclic systems, most notably thiopyrano[2,3-d]thiazoles. These reactions often proceed via a hetero-Diels-Alder [4+2] cycloaddition mechanism. nih.gov In this approach, a 5-arylidene derivative of the thiazolidinone, generated via Knoevenagel condensation, acts as the heterodiene. The C5=C-S-C4=O or C5=C-S-C2=S system provides the 4π-electron component required for the cycloaddition.
The reaction of 5-arylidene-4-thioxo-2-thiazolidinones (isorhodanines) with various dienophiles, such as N-arylmaleimides, acrylates, or 1,4-naphthoquinone, leads to the regioselective formation of the thiopyrano[2,3-d]thiazole skeleton. nih.govnih.gov This strategy allows for the creation of rigid, fused molecules, which can be advantageous in medicinal chemistry by fixing the pharmacophoric groups in a specific spatial orientation. semanticscholar.org The phenacyl group at the N-3 position influences the electronic properties and steric environment of the heterodiene system but generally does not hinder the cycloaddition process.
Table 1: Examples of Hetero-Diels-Alder Reactions for the Synthesis of Fused Heterocycles
| Heterodiene Precursor | Dienophile | Product | Reference |
| 5-Arylidene-4-thioxo-2-thiazolidinone | 1,4-Naphthoquinone | 11-Aryl-3,11-dihydro-2H-benzo nih.govnih.govthiochromeno[2,3-d] nih.govnih.govthiazole-2,5,10-trione | nih.gov |
| 5-Arylidene-4-thioxo-2-thiazolidinone | N-Phenylmaleimide | Fused Thiopyrano[2,3-d]thiazole derivative | nih.gov |
| 5-(2-Hydroxybenzylidene)-4-thioxo-2-thiazolidinone | Acroleine | rel-(5aR,6R,11bS)-6-hydroxy-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole-2-one | nih.gov |
The methylene group at the C-5 position of the this compound ring is flanked by a sulfur atom and a carbonyl group, making it an active methylene center. The protons on this carbon are sufficiently acidic to be removed by a mild base, generating a nucleophilic carbanion. This reactivity is exploited in the Knoevenagel condensation, a cornerstone reaction for this class of compounds. wikipedia.orgresearchgate.net
The reaction involves the condensation of the thiazolidinone with an aldehyde or, less commonly, a ketone, typically catalyzed by a weak base such as piperidine (B6355638) or sodium acetate (B1210297) in a solvent like ethanol (B145695) or acetic acid. nih.govijsrst.com The reaction proceeds through a nucleophilic addition of the thiazolidinone enolate to the carbonyl group of the aldehyde, followed by dehydration to yield a 5-arylidene-3-phenacyl-2-thioxo-thiazolidin-4-one. wikipedia.org These reactions are generally highly stereoselective, yielding the thermodynamically more stable Z-isomer. mdpi.com The resulting exocyclic double bond is conjugated with the C-4 carbonyl group, which is a critical feature for subsequent reactivity.
Table 2: Knoevenagel Condensation of N-Substituted Rhodanines with Aromatic Aldehydes
| Rhodanine (B49660) Derivative | Aldehyde | Catalyst/Solvent | Product | Yield (%) | Reference |
| Rhodanine | 2-Methoxybenzaldehyde | Piperidine/Ethanol | (5Z)-5-(2-Methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | - | wikipedia.org |
| Rhodanine | Various Aromatic Aldehydes | n-Propylamine/Microwave | (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones | 62-89 | mdpi.com |
| 3-(m-tolyl)thiazolidine-2,4-dione | Various Aromatic Aldehydes | Morpholine | 3-m-tolyl-5-arylidene-2,4-thiazolidinediones | Moderate-Good | semanticscholar.org |
| Thiazolidine-2,4-dione | Various Aromatic Aldehydes | Tannic Acid/Ethanol | 5-Arylidene-2,4-thiazolidinediones | - | ijsrst.com |
The 5-arylidene derivatives synthesized via Knoevenagel condensation possess an α,β-unsaturated carbonyl system, making them excellent Michael acceptors. semanticscholar.org The exocyclic double bond is polarized by the electron-withdrawing carbonyl group at C-4, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors).
This reactivity allows for 1,4-conjugate addition reactions with nucleophiles such as thiols, amines, and carbanions. These Michael addition reactions are synthetically valuable for introducing a variety of substituents at the C-5 position of the thiazolidinone ring, leading to diverse molecular scaffolds. For example, the reaction of an alkylidene rhodanine with a nucleophile like an isothiocyanate, promoted by sulfur and a base, proceeds via nucleophilic attack at the β-carbon of the exocyclic double bond. acs.org This reactivity is a key reason why 5-ene-4-thiazolidinones are sometimes flagged as Pan Assay Interference Compounds (PAINS), as the electrophilic center can react covalently with nucleophilic residues (e.g., cysteine) in proteins. semanticscholar.org However, this same reactivity can be strategically employed to design targeted covalent inhibitors or to synthesize complex molecules. semanticscholar.org
Influence of the N-3 Phenacyl Substituent on Ring Reactivity
The chemical behavior of the 2-thioxo-thiazolidin-4-one (rhodanine) ring is significantly modulated by the nature of the substituent at the N-3 position. The introduction of a phenacyl group at this position imparts distinct electronic effects that influence the reactivity of the entire heterocyclic system. The phenacyl group, containing a carbonyl moiety directly attached to the methylene bridge, which is in turn bonded to the nitrogen atom, functions as a potent electron-withdrawing group.
This electron-withdrawing nature has a profound impact on several key reactive sites within the this compound molecule:
Increased Acidity of C-5 Methylene Protons: The most notable effect of the N-3 phenacyl substituent is the enhanced acidity of the protons on the C-5 methylene group. The electron-withdrawing character of the phenacyl group, in concert with the adjacent C-4 carbonyl and C-2 thione groups, effectively stabilizes the conjugate base (carbanion) formed upon deprotonation at the C-5 position. This heightened acidity makes the C-5 position a highly active nucleophilic center, primed for reaction with various electrophiles. nih.gov
Activation for Condensation Reactions: The increased propensity for the C-5 methylene group to be deprotonated directly facilitates its participation in condensation reactions. This is particularly evident in Knoevenagel condensations with aldehydes and ketones, which are hallmark reactions for this class of compounds. nih.gov The presence of the phenacyl group lowers the energy barrier for the initial nucleophilic attack, often leading to higher yields and milder reaction conditions compared to rhodanines with electron-donating N-3 substituents.
The following table summarizes the electronic influence of the N-3 phenacyl group on the key reactive centers of the 2-thioxo-thiazolidin-4-one ring.
Table 1: Electronic Effects of the N-3 Phenacyl Substituent
| Ring Position / Group | Electronic Effect of Phenacyl Group | Consequence on Reactivity |
| C-5 Methylene Group | Inductive electron withdrawal increases proton acidity. | Highly activated for deprotonation; enhanced nucleophilicity of the resulting carbanion. |
| C-4 Carbonyl Group | Electron withdrawal from N-3 enhances the electrophilicity of the carbonyl carbon. | Increased susceptibility to nucleophilic attack (though less common than C-5 reactions). |
| N-3 Nitrogen Atom | Electron density is drawn away from the nitrogen by the phenacyl carbonyl. | Reduced nucleophilicity of the nitrogen atom itself. |
| C-2 Thione Group | Indirect electronic influence, contributing to the overall acidity of the C-5 protons. | The thione group can undergo reactions like S-alkylation, though this is less common than C-5 condensation. |
Mechanisms of Key Chemical Transformations
The enhanced reactivity of this compound, primarily due to the activating phenacyl group, allows it to undergo several important chemical transformations. The mechanisms of these reactions are central to understanding its synthetic utility.
Knoevenagel Condensation
The Knoevenagel condensation is the most characteristic reaction of N-3 substituted rhodanines, leading to the formation of 5-arylidene derivatives. researchgate.netnanobioletters.com The reaction proceeds via a base-catalyzed mechanism. wikipedia.org
Deprotonation: The reaction is initiated by a mild base (e.g., piperidine, sodium acetate) abstracting a proton from the highly acidic C-5 methylene group. The electron-withdrawing N-3 phenacyl group facilitates this step, forming a resonance-stabilized enolate/carbanion intermediate.
Nucleophilic Attack: The C-5 carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a solvent molecule, yielding an aldol-type addition product.
Dehydration: This aldol (B89426) intermediate readily undergoes dehydration (elimination of a water molecule). The base abstracts a proton from the C-5 carbon, and the hydroxyl group leaves from the adjacent carbon, leading to the formation of a stable, conjugated exocyclic double bond at the C-5 position. This final elimination step is typically irreversible and drives the reaction to completion.
The general mechanism is depicted below:
Step 1: Base abstracts an acidic proton from the C-5 position. Step 2: The resulting carbanion attacks the carbonyl of an aldehyde (R-CHO). Step 3 & 4: The intermediate undergoes dehydration to form the final 5-arylidene product.
This transformation is a cornerstone in the synthesis of a wide array of derivatives from the parent this compound scaffold. nanobioletters.com
N-Alkylation (Formation of the Title Compound)
The synthesis of this compound itself involves a key N-alkylation step, typically proceeding through an SN2 mechanism.
Deprotonation: The starting material, 2-thioxo-thiazolidin-4-one (rhodanine), possesses an acidic proton on the N-3 nitrogen. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the nitrogen, forming a nucleophilic rhodanine anion. mdpi.com
Nucleophilic Substitution: The rhodanine anion then acts as a nucleophile, attacking the electrophilic α-carbon of a phenacyl halide (e.g., phenacyl bromide). researchgate.net
Displacement: The attack results in the displacement of the halide leaving group, forming the new N-C bond and yielding the final this compound product.
Table 2: Summary of Key Chemical Transformations
| Reaction Name | Reagents & Conditions | Mechanistic Steps | Product Type |
| Knoevenagel Condensation | Aromatic/aliphatic aldehyde, mild base (e.g., piperidine, CH₃COONa), solvent (e.g., ethanol, acetic acid), heat. nanobioletters.comwikipedia.org | 1. Deprotonation at C-52. Nucleophilic attack on aldehyde3. Dehydration | 5-Arylidene-3-phenacyl-2-thioxo-thiazolidin-4-one |
| N-Alkylation (Synthesis) | Rhodanine, phenacyl bromide, base (e.g., K₂CO₃), solvent (e.g., DMF, acetone). mdpi.com | 1. Deprotonation of N-32. SN2 attack on phenacyl bromide | This compound |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Parameters
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties and geometry of molecules. Through DFT calculations, it is possible to determine key parameters that govern the reactivity and stability of 3-Phenacyl-2-thioxo-thiazolidin-4-one.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and polarizable. For thiazolidinone derivatives, this gap is crucial in explaining the intramolecular charge transfer that contributes to their bioactivity. Theoretical studies on analogous compounds show that the specific substituents on the thiazolidinone core can modulate this energy gap, thereby fine-tuning the molecule's electronic properties.
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a quantitative framework for predicting chemical behavior.
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity to accept electrons. |
This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies, which are instrumental in theoretical chemistry for predicting the reactivity of molecules like this compound.
The three-dimensional structure of this compound is crucial for its function, particularly its ability to interact with biological targets. Conformational analysis using DFT helps identify the most stable geometric arrangements (conformers) of the molecule.
For instance, in 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, the dihedral angle between the phenyl ring and the thiazolidinone ring is 84.44°. nih.gov In the 3-phenyl analog, this angle is 72.3°. nih.gov These large angles are due to steric hindrance and electronic effects, which seek to minimize repulsion and stabilize the molecule. DFT calculations are used to explore the potential energy surface of the molecule, identifying the lowest energy conformers and quantifying the energy differences between various rotational isomers. mdpi.com
| Analogous Compound | Dihedral Angle (Substituent vs. Thiazolidinone Ring) | Reference |
| 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one | 72.3° | nih.gov |
| 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | 84.44° | nih.gov |
This table presents the dihedral angles determined for closely related compounds, illustrating the non-planar orientation between the N-3 substituent and the thiazolidinone core, a key feature in the conformational analysis.
DFT is also employed to model chemical reactions, including isomerization processes and synthetic pathways. By mapping the potential energy surface, researchers can identify the transition states that connect reactants, intermediates, and products. The energy of these transition states determines the activation energy and, consequently, the feasibility and rate of a reaction. For thiazolidinone derivatives, theoretical studies have been used to investigate the stability of different isomers (e.g., Z/E isomers at a double bond) and the energetic barriers to their interconversion. mdpi.com This analysis is vital for understanding which isomers are likely to be present under specific conditions and for designing synthetic routes that favor the desired product.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a biological target, typically a protein or enzyme). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The thiazolidinone scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a wide array of biological targets. mdpi.comnih.gov Docking studies on various thiazolidinone compounds have predicted binding to enzymes such as kinases, beta-lactamase, xanthine (B1682287) oxidase, protein tyrosine phosphatase 1B (PTP1B), and α-glucosidase. nih.govresearchgate.net
In a typical docking simulation, the 3D structure of this compound would be placed into the active site of a target protein. The software then explores various binding poses, rotations, and conformations of the ligand, scoring each based on a force field that estimates the binding affinity. The results reveal the most probable binding mode and the specific interactions that stabilize the ligand-protein complex. These interactions often include:
Hydrogen Bonds: Between the carbonyl oxygen or thione sulfur of the thiazolidinone ring and amino acid residues like arginine or serine in the active site.
Hydrophobic Interactions: Involving the phenacyl group's phenyl ring and nonpolar residues such as leucine, valine, or alanine.
Pi-Pi Stacking: Between the aromatic ring of the phenacyl group and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Docking studies on similar compounds have shown binding affinities (docking scores) ranging from -6.8 to -8.5 kcal/mol, indicating stable interactions with their target proteins. impactfactor.orgnih.gov
Beyond simply predicting the binding pose, computational analysis provides quantitative metrics to evaluate the quality of a potential drug candidate. The interaction energy, calculated from the docking score, gives a direct estimate of the binding affinity.
Ligand Efficiency (LE) is another critical metric used to optimize lead compounds. It relates the binding affinity of a molecule to its size (typically measured by the number of heavy, non-hydrogen atoms). The formula for LE is:
LE = -ΔG / N
where ΔG is the binding free energy (related to the docking score) and N is the number of heavy atoms. A higher LE value is desirable, as it indicates that the molecule achieves strong binding with a relatively small and efficient structure. Analysis of 121 different 4-thiazolidinone (B1220212) derivatives showed that only 14% had an LE value greater than or equal to the generally accepted threshold of 0.3. researchgate.netchemaxon.com Optimizing the substituents on the thiazolidinone core, such as the phenacyl group, is a key strategy for improving ligand efficiency. nih.gov By comparing the calculated LE and interaction energies of different derivatives, researchers can prioritize which compounds are most promising for further development.
In Silico ADME Predictions and Drug-Likeness Assessment
No studies detailing the in silico ADME properties or drug-likeness evaluation for this compound could be located. Such studies would typically involve the use of computational models to predict pharmacokinetic properties like oral bioavailability, blood-brain barrier penetration, metabolism, and potential for toxicity, alongside assessing its adherence to established drug-likeness rules such as Lipinski's rule of five.
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
Similarly, there is no available research that has employed Hirshfeld surface analysis to investigate the intermolecular interactions of this compound in its crystalline state. This technique is valuable for quantifying and visualizing intermolecular contacts, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the packing of molecules in a crystal and influencing its physical properties. While studies on other thiazolidinone derivatives have utilized this method, the specific interactions governing the crystal structure of this compound have not been reported.
Biological Activity Mechanisms and Structure Activity Relationship Sar Studies in Vitro Focus
General Overview of Thiazolidin-4-one Scaffold Biological Potential
The thiazolidin-4-one ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse and significant pharmacological activities. mdpi.com This "privileged structure" serves as a versatile backbone for the design and synthesis of novel therapeutic agents. Modifications at the N-3, C-2, and C-5 positions of the thiazolidin-4-one core have led to the development of a wide array of derivatives with a broad spectrum of biological actions.
These derivatives have been extensively investigated and have shown promising potential in various therapeutic areas, including antimicrobial, antitubercular, antiviral, anticancer, anti-inflammatory, and anticonvulsant applications. nanobioletters.com The 2-thioxo-thiazolidin-4-one derivatives, commonly known as rhodanines, are a particularly important subclass that has demonstrated significant biological activities. nih.gov The inherent structural features of the thiazolidin-4-one ring allow it to interact with a variety of biological targets, making it a focal point in the quest for new and effective drug candidates.
Mechanisms of Action in Antimicrobial Research
The antibacterial potential of thiazolidin-4-one derivatives is attributed to their ability to interfere with essential bacterial cellular processes. One of the key proposed mechanisms of action is the inhibition of the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). researchgate.netnih.gov MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, a pathway essential for the formation of the bacterial cell wall. By inhibiting MurB, these compounds can disrupt cell wall synthesis, leading to bacterial cell death. The thiazolidin-4-one scaffold is thought to act as a mimic of the diphosphate (B83284) portion of the enzyme's natural substrate. researchgate.net
In the realm of antifungal research, thiazolidin-4-one derivatives have shown potential, with one of the proposed mechanisms being the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). cardiff.ac.uk This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. Azole antifungal drugs, a major class of antifungals, also target CYP51, highlighting the therapeutic potential of inhibiting this enzyme. cardiff.ac.uk
The antimicrobial potency of thiazolidin-4-one derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for enhanced activity. For instance, the introduction of different aryl groups at the C-2 and N-3 positions of the thiazolidin-4-one ring can modulate the antibacterial and antifungal efficacy. mdpi.com
Substitutions on the benzylidene moiety at the C-5 position of the rhodanine (B49660) ring have also been shown to be critical for antimicrobial activity. The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly impact the biological activity, likely by altering the electronic and steric properties of the molecule and its ability to interact with target enzymes. nanobioletters.com
Mechanisms of Action in Antitubercular Research
Thiazolidin-4-one derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, particularly against drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.govresearchgate.net Their mechanism of action is believed to involve the inhibition of several key mycobacterial enzymes essential for cell survival.
One such target is the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II), which is responsible for the biosynthesis of mycolic acids, the major component of the mycobacterial cell wall. nih.gov Another important target is the membrane transporter MmpL3, which is essential for the transport of mycolic acid precursors across the mycobacterial cell membrane. nih.gov Furthermore, some thiazolidin-4-one derivatives have been shown to target DNA gyrase, an enzyme that controls the topological state of DNA and is essential for DNA replication and repair in bacteria. nih.gov By inhibiting these vital enzymes, thiazolidin-4-one derivatives can effectively disrupt the growth and proliferation of Mycobacterium tuberculosis. nih.gov
SAR Elucidation for Antitubercular Efficacy
The antitubercular potential of the thiazolidin-4-one scaffold is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies reveal that specific modifications can enhance the activity against Mycobacterium tuberculosis. For instance, the presence of an electron-withdrawing group at the para-position of the benzylidene ring attached to the thiazolidinone core has been shown to improve antitubercular activity. ekb.eg
One review of thiazolidin-4-one derivatives highlights several compounds with potent activity against the M. tuberculosis H37Rv strain, with Minimum Inhibitory Concentrations (MICs) ranging from 0.05-0.2 μg/mL. nih.gov Another study identified derivatives effective against the H37Ra strain with MIC values between 0.031-0.125 μg/mL. nih.gov These findings underscore the importance of the thiazolidin-4-one nucleus as a promising scaffold for developing new antitubercular agents. nih.govresearchgate.net The structural features required for antimycobacterial activity in some derivatives include the presence of 2-pyridyl and 2-hydroxy-5-methoxyphenyl groups. ekb.eg
Further research into 2,3,5-trisubstituted 2-iminothiazolidin-4-one derivatives showed moderate antitubercular activity for certain compounds, with one derivative inhibiting M. tuberculosis H37Rv growth with an MIC of 6.25 µg/mL. nih.gov The diverse biological activities of thiazolidin-4-ones, including their effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, make them a subject of ongoing research. nih.govnih.govresearchgate.net
Mechanisms of Action in Anticancer/Antiproliferative Research
The 4-thiazolidinone (B1220212) scaffold is a key structural motif in the development of potential anticancer agents, with derivatives demonstrating significant antiproliferative effects through various mechanisms. nih.gov These compounds have been shown to inhibit a wide range of enzymes and signaling pathways crucial for cancer cell growth and survival, including protein/tyrosine kinases, Bcl-2 proteins, and carbonic anhydrases. nih.gov
Derivatives based on the 2-thioxo-thiazolidin-4-one core have demonstrated cytotoxic effects against a variety of human cancer cell lines. In vitro studies using the MTT assay have confirmed the antiproliferative capabilities of these compounds. For example, certain derivatives have been tested against lung cancer (A549), breast cancer (MCF-7, MDA-MB-231), colon cancer (SW-480, HCT-116), liver cancer (HepG2), and neuroblastoma (SH-SY5Y) cell lines. nih.govnih.govtandfonline.com
One study reported that a novel class of 2,3-diaryl-4-thiazolidinones exhibited potent antiproliferative action against A549 and MDA-MB-231 cell lines, with some compounds showing IC50 values as low as 0.05 µM. nih.gov Another investigation found that specific 2-thioxo-4-thiazolidinone analogues act as Bcl-2 inhibitors, with one compound showing a Ki value of 0.36 ± 0.03 µM. nih.gov The design of 4-thiazolidinone-based compounds as potential ligands for peroxisome proliferator-activated receptor gamma (PPARγ) is also being explored, as this receptor can regulate cell proliferation. nih.gov
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| (2Z,5Z)-5-(4-methyl benzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolin-4-one (6a) | SW-480 (Colon) | 190 ± 0.23 μg/mL | tandfonline.com |
| (2Z,5Z)-5-(4-methyl benzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolin-4-one (6a) | MCF-7 (Breast) | 330 ± 0.27 μg/mL | tandfonline.com |
| (2Z,5Z)-5-(3-chlorobenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolin-4-one (6b) | SW-480 (Colon) | 119.87 ± 0.24 μg/mL | tandfonline.com |
| (2Z,5Z)-5-(3-chlorobenzylidene)-3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolin-4-one (6b) | MCF-7 (Breast) | 140.39 ± 0.28 μg/mL | tandfonline.com |
| Isatin-based thiazolidin-4-one derivative (28b) | HepG2, MCF-7, HT-29 | Comparable to Doxorubicin | mdpi.com |
| 3-Phenyl-2-[4-(3-(4-chlorophenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl)-benzenesulfonylimino]-thiazolidin-4-one | COLO 205 (Colon) | 1.73 µM (GI50) | orientjchem.org |
Structure-activity relationship studies of 4-thiazolidinone derivatives have identified key structural features that determine their anticancer efficacy. The substitution pattern on the different positions of the thiazolidinone ring plays a pivotal role in modulating the antiproliferative activity. nih.gov
For instance, SAR analysis has shown that the presence of a phenyl ring is often crucial for anticancer activity. pharmacyjournal.info The introduction of electron-withdrawing groups, such as chloro, bromo, or iodo, on the benzylidene ring at position 5 can increase cytotoxic potential. pharmacyjournal.info Conversely, electron-donating groups in the same position may decrease activity. pharmacyjournal.info In some series, a 3-bromo group on the benzylidene ring was found to be optimal for cytotoxicity against liver, glioblastoma, and lymphoma cell lines. pharmacyjournal.info
Furthermore, modifications at the N-3 position of the thiazolidinone ring are critical. Studies have revealed that an unsubstituted nitrogen atom on the 4-thiazolidinone ring can be essential for selective anticancer activity. acs.org The nature of the substituent at the C-5 position is also a key determinant of the compound's biological profile. nih.gov
Mechanisms of Antioxidant Activity
Thiazolidin-4-one derivatives have been recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress. nih.govresearchgate.net The antioxidant capacity is largely dependent on the specific chemical structure of the derivatives.
The free radical scavenging activity of 3-phenacyl-2-thioxo-thiazolidin-4-one derivatives is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. utrgv.edunih.govnih.gov This method measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govnih.gov
Several studies have demonstrated the potent radical scavenging capabilities of this class of compounds. One investigation of 5-arylidenethiazolidine-2,4-dione derivatives found that all synthesized compounds were more active than the standard, ascorbic acid, with IC50 values ranging from 9.18–32.43 µg/mL. nih.gov In another study, a thiazolidin-4-one derivative with indolyl-pyridine moiety showed excellent radical scavenging activity, reaching 92.05% inhibition at a concentration of 100 µg/mL. nih.gov Similarly, a series of oxazinyl-thiazolidin-4-ones displayed significant antioxidant activity, with one compound showing an IC50 value of 6.62 µg/mL in the DPPH assay. nih.gov The evaluation of 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester revealed a DPPH radical scavenger activity of 91.63%, which was comparable to that of ascorbic acid. nih.govresearchgate.net
| Compound/Derivative Series | Assay | Result | Reference |
|---|---|---|---|
| 5-Arylidenethiazolidine-2,4-dione derivatives | DPPH | IC50: 9.18–32.43 µg/mL | nih.gov |
| Thiazolidin-4-one with indolyl-pyridine moiety | DPPH | 92.05% inhibition at 100 µg/mL | nih.gov |
| Oxazinyl-thiazolidin-4-one (Compound 9a) | DPPH | IC50: 6.62 µg/mL | nih.gov |
| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH | 91.63% ± 0.77 inhibition | nih.govresearchgate.net |
| Polyphenolic thiazolidine-2,4-dione (Compound 5l) | DPPH | 92.55% scavenging activity | mdpi.com |
The antioxidant activity of thiazolidin-4-one derivatives is intrinsically linked to their molecular structure. The presence and position of specific functional groups can significantly enhance their ability to neutralize free radicals. A critical structural feature for antioxidant potential is the presence of phenolic hydroxyl (-OH) groups on the aryl ring. mdpi.com These groups can easily donate a hydrogen atom to a radical, thereby stabilizing it.
Structure-activity relationship studies indicate that electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), attached to the arylidene ring at position-5 increase antioxidant activity. researchgate.net For example, derivatives with a fragment of 2,6-di-tert-butylphenol (B90309) exhibit high activity. researchgate.net Conversely, the presence of electron-withdrawing groups at the same position tends to decrease antioxidant potential. researchgate.net Studies on phenolic derivatives of thiazolidine-2,4-dione have shown that polyphenolic compounds exhibit significantly higher antioxidant activity compared to monophenolic ones. mdpi.com The substitution of a 4-hydroxyphenyl moiety at position 4 of the core structure has also been found to significantly increase antioxidant activity. nih.gov
Comprehensive SAR Analysis Across Diverse Biological Activities: Modulation by Substituents at N-3 (Phenacyl), C-2 (Thioxo), and C-5 Positions
The this compound scaffold, a derivative of rhodanine, is a versatile pharmacophore whose biological activity can be finely tuned through structural modifications. Structure-Activity Relationship (SAR) studies have demonstrated that the nature of substituents at the N-3, C-2, and C-5 positions of the thiazolidinone ring is critical in determining the potency and selectivity of these compounds across a range of biological targets, including antimicrobial and anticancer activities.
Modulation by Substituents at the N-3 (Phenacyl) Position
The N-3 position of the 2-thioxo-thiazolidin-4-one ring is a key site for introducing substituents that can significantly influence the molecule's interaction with biological targets. While the phenacyl group itself provides a foundational structure, modifications to its phenyl ring can modulate activity. For instance, in the context of anti-HIV agents, the presence of a 2-pyridyl substituent at the N-3 position of the thiazolidinone ring was identified as an important requirement for activity. orientjchem.org
Furthermore, studies on various 2,3-diaryl-1,3-thiazolidin-4-ones have revealed that the nature of the substituent on the N-3 aryl ring is crucial for biological efficacy. orientjchem.org This suggests that for 3-phenacyl derivatives, introducing electron-donating or electron-withdrawing groups on the phenyl ring of the phenacyl moiety can alter the electronic properties and steric profile of the molecule, thereby impacting its binding affinity to target proteins. For example, the introduction of acetic acid moieties at the N-3 position has been a particularly fruitful strategy, leading to the development of potent inhibitors against various enzymes.
Influence of the C-2 (Thioxo) Group
The exocyclic sulfur atom at the C-2 position, defining the compound as a rhodanine or 2-thioxo-thiazolidin-4-one, plays a pivotal role in its biological profile. This thioxo group is a key structural feature for the activity of many derivatives. The sulfur atom can act as a hydrogen bond acceptor and engage in other non-covalent interactions with target proteins. The replacement of this sulfur atom with an oxygen atom (to form a thiazolidine-2,4-dione) or an imino group often leads to a significant change or loss of a specific biological activity, highlighting the importance of the C-2 thioxo moiety. While direct comparative studies on 3-phenacyl derivatives are specific, the broader class of thiazolidinones demonstrates this principle. For instance, the potent antibacterial activity of certain 5-arylidene derivatives is often linked to the 2-thioxo-thiazolidin-4-one core.
Impact of Substituents at the C-5 Position
The C-5 position is arguably the most frequently modified site in the 2-thioxo-thiazolidin-4-one scaffold to enhance biological activity. The active methylene (B1212753) group at C-5 is readily condensed with various aldehydes and ketones (Knoevenagel condensation) to yield 5-ylidene derivatives. nih.gov This exocyclic double bond extends the conjugation of the system and provides a scaffold for introducing diverse substituents that can profoundly influence potency and selectivity. nih.gov
Research has shown that the nature of the aryl group in 5-arylidene derivatives is a critical determinant of antibacterial efficacy. The presence of an electron-withdrawing substituent on the phenyl ring is often favorable for activity against Gram-positive bacterial strains. nih.gov For instance, compounds bearing a nitro or halogen substituent on the benzylidene moiety at C-5 frequently exhibit enhanced antimicrobial properties. orientjchem.orgekb.eg This suggests that these groups may enhance the molecule's ability to interact with bacterial targets or alter its physicochemical properties, such as cell permeability.
In antiviral research, the introduction of even a small methyl group at the C-5 position of certain hydrazinylidene thiazolidin-4-ones was found to be responsible for detectable antiviral activity against bovine viral diarrhea virus (BVDV). ekb.eg
The following table summarizes the structure-activity relationships of C-5 substituted rhodanine derivatives against Gram-positive bacteria, demonstrating the impact of the substituent on the benzylidene ring.
Table 1: In Vitro Antibacterial Activity of C-5 Substituted Rhodanine Derivatives Data is presented as Minimum Inhibitory Concentration (MIC) in mg/L.
| Compound ID | C-5 Substituent (R) | S. aureus ATCC 25923 | S. aureus ATCC 6538 | S. epidermidis ATCC 12228 |
| A | 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl | 15.62 | 15.62 | 7.81 |
| B | 2-chloro-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl | 7.81 | 3.91 | 3.91 |
| C | 2-bromo-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl | 7.81 | 3.91 | 3.91 |
| D | 3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl | 15.62 | 15.62 | 7.81 |
| Oxacillin | (Reference Drug) | 250 | 250 | 125 |
| Cefuroxime | (Reference Drug) | 1.95 | 1.95 | 1.95 |
This table is based on data presented in the study by Panek et al. (2018), focusing on derivatives where the C-5 position is substituted with a complex benzylidene moiety linked to another thiazolidinone ring. The substituent listed reflects the variation on the phenyl ring. nih.gov
Design, Synthesis, and Exploration of Novel Derivatives and Analogues of 3 Phenacyl 2 Thioxo Thiazolidin 4 One
Systematic Variation of the Phenacyl Moiety (e.g., para-substituted phenacyls)
The phenacyl moiety of 3-Phenacyl-2-thioxo-thiazolidin-4-one offers a readily accessible site for structural modification, allowing for a systematic investigation of structure-activity relationships. A common strategy involves the introduction of various substituents onto the phenyl ring, particularly at the para-position. These modifications can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule.
These systematic variations are crucial for fine-tuning the molecule for specific applications, as even minor changes to the phenacyl group can lead to significant differences in biological or chemical activity.
Table 1: Examples of Systematically Varied Phenacyl Derivatives
| Substituent (at para-position) | Compound Name |
|---|---|
| -H | This compound |
| -Br | 3-(4-Bromophenacyl)-2-thioxo-thiazolidin-4-one |
| -Cl | 3-(4-Chlorophenacyl)-2-thioxo-thiazolidin-4-one |
| -NO₂ | 3-(4-Nitrophenacyl)-2-thioxo-thiazolidin-4-one |
Modifications and Hybridization of the Thiazolidinone Ring
The thiazolidin-4-one ring is a versatile heterocyclic scaffold that is amenable to a wide range of chemical modifications at its 2, 3, and 5 positions. nih.gov This flexibility allows for the creation of hybrid molecules where the core thiazolidinone structure is combined with other pharmacologically relevant moieties to generate novel compounds with potentially enhanced or new activities.
Position 2: The thioxo group (C=S) at position 2 can be converted to a carbonyl group (C=O) to yield the corresponding thiazolidine-2,4-dione. This modification significantly alters the electronic and hydrogen-bonding properties of the ring.
Position 3: The nitrogen atom at position 3 is the attachment point for the phenacyl group. As discussed, this site is key for introducing systematic variations.
Position 5: The methylene (B1212753) group at position 5 is particularly reactive and serves as a key handle for derivatization. It can undergo Knoevenagel condensation with various aldehydes and ketones to introduce a diverse array of substituents. mdpi.com This reaction is fundamental to creating precursors for fused heterocyclic systems. researchgate.net
Hybridization involves linking the thiazolidinone core to other heterocyclic systems. This approach aims to combine the desirable properties of both scaffolds into a single molecule. For example, attaching other heterocyclic rings, particularly those containing nitrogen, to the 5-position of the thiazolidinone has been explored to enhance biological potential. researchgate.net
Synthesis of Bis-Thiazolidinone Derivatives
The synthesis of molecules containing two thiazolidinone units, known as bis-thiazolidinones, represents another avenue for structural exploration. These dimeric structures can be designed to interact with multiple binding sites on a biological target or to span larger active sites.
The general synthetic strategy often involves using a difunctional linker to connect two thiazolidinone rings. For example, a dialdehyde, such as terephthalaldehyde, can be reacted with two equivalents of a thiazolidinone precursor in a Knoevenagel condensation. nih.gov This would typically involve an N-substituted rhodanine (B49660) derivative, which could be the parent compound itself, leading to a symmetrical bis-thiazolidinone.
Another approach involves the cycloaddition of thioglycolic acid to Schiff's bases derived from diamines, which can lead to the formation of bis-thiazolidinone structures. scirp.org These synthetic methodologies allow for the creation of a diverse library of bis-compounds with varying linkers and substitution patterns on the thiazolidinone rings.
Table 2: Representative Bis-Thiazolidinone Structures
| Linker Group | General Structure |
|---|---|
| p-Phenylene | Thiazolidinone-C=CH-(C₆H₄)-CH=C-Thiazolidinone |
| Biphenyl | Thiazolidinone-C=CH-(C₆H₄-C₆H₄)-CH=C-Thiazolidinone |
Incorporation into Fused Heterocyclic Systems (e.g., Pyrano[2,3-d]thiazoles)
The this compound scaffold is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. A prominent example is its use in constructing thiopyrano[2,3-d]thiazole and pyrano[2,3-d]thiazole derivatives. nih.govresearchgate.net These fused systems are of significant interest due to their rigid structures and unique chemical properties.
The key synthetic strategy for accessing these fused rings is the hetero-Diels-Alder reaction, a type of [4+2]-cycloaddition. researchgate.netnih.gov In this reaction, a 5-arylidene derivative of the thiazolidinone acts as the heterodiene (a four-atom system containing a heteroatom). This precursor is readily synthesized via a Knoevenagel condensation between this compound and an appropriate aldehyde. The resulting 5-arylidene-2-thioxo-thiazolidin-4-one can then react with various dienophiles (a two-atom system), such as activated alkenes or alkynes, to yield the fused thiopyrano[2,3-d]thiazole ring system. researchgate.net
For instance, the reaction of 5-arylidene-4-thioxo-2-thiazolidinones with dienophiles like N-aryl maleimides or compounds with cyano or ester groups can lead to a variety of substituted thiopyrano[2,3-d]thiazoles. nih.gov This approach provides a powerful tool for building molecular complexity and generating structurally diverse libraries of fused heterocyclic compounds. nih.gov
Bioisosteric Replacements within the Core Structure
Bioisosterism is a fundamental concept in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological properties. cambridgemedchemconsulting.com The this compound structure contains several moieties that can be considered for bioisosteric replacement to modulate its physicochemical and pharmacokinetic properties.
Other potential bioisosteric replacements within the core structure include:
Thioxo/Carbonyl Exchange: Replacing the sulfur atom at position 2 with an oxygen atom (or vice versa) can alter the hydrogen bonding capacity and electronic distribution of the molecule.
Ring Atom Replacement: Although more synthetically challenging, replacing the sulfur atom in the thiazolidinone ring with another heteroatom like oxygen (to form an oxazolidinone) or selenium would create a structurally related but distinct heterocyclic system.
Applications of 3 Phenacyl 2 Thioxo Thiazolidin 4 One in Synthetic Organic Chemistry
Role as a Versatile Building Block in Complex Molecule Synthesis
3-Phenacyl-2-thioxo-thiazolidin-4-one serves as a foundational scaffold for the synthesis of more elaborate chemical structures, including spiro-heterocycles and fused-ring systems. The inherent reactivity of the thiazolidinone ring, particularly the active methylene (B1212753) group at the C-5 position and the thione group at the C-2 position, allows for its incorporation into larger, polycyclic frameworks.
One notable application is in the synthesis of spiro compounds, where two rings share a single atom. For instance, the reaction of isatin (B1672199) derivatives with primary amines and thioglycolic acid in a one-pot, three-component reaction can yield spiro[indole-thiazolidinone] conjugates. nih.gov While this example highlights the general reactivity of the rhodanine (B49660) core, the presence of the phenacyl group at the N-3 position of this compound introduces both steric and electronic modifications that can influence the course and outcome of such transformations.
Furthermore, the phenacyl moiety itself contains a reactive ketone and a phenyl group, which can be further functionalized to build more complex structures. The reactivity of phenacyl bromide with active methylene compounds to form 1,5-dicarbonyl compounds demonstrates the potential for the phenacyl portion of the molecule to act as a key element in the assembly of larger molecular frameworks. niscpr.res.in
Precursor for Further Derivatization and Functionalization
The this compound scaffold is highly amenable to further chemical modification, making it an excellent precursor for generating libraries of diverse compounds. The primary sites for derivatization are the active methylene group at the C-5 position and the exocyclic sulfur atom at the C-2 position.
The most common and well-documented functionalization reaction is the Knoevenagel condensation of the active methylene group at C-5 with a variety of aldehydes and ketones. researchgate.netresearchgate.net This reaction, typically catalyzed by a base such as piperidine (B6355638) or sodium acetate (B1210297), introduces a new carbon-carbon double bond and appends a wide range of substituents to the thiazolidinone core. researchgate.netsysrevpharm.org The resulting 5-arylidene or 5-alkylidene derivatives are valuable intermediates for further synthetic transformations. researchgate.net
The reaction conditions for the Knoevenagel condensation can be optimized to achieve high yields. For example, the use of catalysts like tannic acid in ethanol (B145695) under reflux has been reported for the synthesis of 5-arylidene-2,4-thiazolidinediones. ijsrst.com The reactivity of the C-5 methylene group is influenced by the substituents on the rhodanine ring. researchgate.net
Below is a table summarizing examples of Knoevenagel condensation reactions with thiazolidinone derivatives, illustrating the versatility of this transformation.
| Reactants | Catalyst/Solvent | Product | Reference |
| 2,4-Thiazolidinedione and Aromatic Aldehydes | Tannic Acid / Ethanol | 5-Arylidene-2,4-thiazolidinediones | nih.gov |
| 3-Ethylrhodanine and 3-Formylchromone | Potassium Acetate / Absolute Ethanol | 5-[(4-oxo-4H-1-benzopyran-3-yl)methylene]-3-ethyl-2-thioxothiazolidin-4-one | nih.gov |
| Rhodanine and Ketones | Task-Specific Ionic Liquid | Arylalkylidene rhodanines | nih.gov |
| 2-Thioxothiazolidin-4-one and Aromatic Aldehydes/Ketone | - | 5-substituted-2-thioxothiazolidin-4-ones | nih.gov |
Utility in Tandem and Domino Reaction Sequences
The strategic placement of multiple reactive functional groups within this compound and its derivatives makes them ideal candidates for participation in tandem and domino reactions. These reaction sequences, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient and atom-economical approach to the synthesis of complex molecules. nih.gov
A prevalent tandem reaction involving rhodanine derivatives is the Knoevenagel condensation followed by a Michael addition. nih.govnih.gov In this sequence, the initial Knoevenagel condensation of the this compound with an aldehyde generates a 5-ylidene intermediate, which then acts as a Michael acceptor for a subsequent nucleophilic addition. This strategy has been employed to generate antibody-drug conjugates, highlighting its utility in complex molecular synthesis. nih.gov
Another important domino reaction is the Knoevenagel condensation followed by a hetero-Diels-Alder reaction. The 5-arylmethylene derivatives of 2-thioxo-thiazolidinones can act as heterodienes in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of fused thiopyrano[2,3-d]thiazole derivatives. researchgate.net This approach provides a powerful method for the construction of polycyclic heterocyclic systems with high regio- and stereoselectivity.
The following table provides examples of tandem and domino reactions involving the thiazolidinone scaffold.
| Reaction Type | Starting Materials | Key Intermediates | Final Products | Reference |
| Tandem Knoevenagel-Michael Addition | Pyrazolone, Aldehyde-labeled protein | Enone | Bis-pyrazolone species | nih.gov |
| Domino Knoevenagel-Hetero-Diels-Alder | 5-Arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone, N-arylmaleimides | - | Fused thiopyrano[2,3-d]thiazole derivatives | researchgate.net |
| Domino Alkylation-Cyclization | Propargyl bromides, Thioureas | - | 2-Aminothiazoles | organic-chemistry.org |
| Tandem Knoevenagel Condensation/Oxa-Michael Addition | Salicylaldehydes, 1,3-bisarylsulfonylpropenes | Knoevenagel-type intermediate | 3-sulfonyl-2-sulfonylmethyl-2H-chromenes | mdpi.com |
Participation in Organocatalytic and Metal-Catalyzed Transformations
In recent years, this compound and its derivatives have been utilized in the rapidly advancing fields of organocatalysis and metal-catalyzed reactions. These modern synthetic methodologies offer powerful tools for the construction of chiral molecules and for the formation of challenging chemical bonds.
Organocatalysis: The rhodanine scaffold can be employed in asymmetric organocatalytic reactions to generate enantiomerically enriched products. For example, bifunctional organocatalysts have been used to promote the diastereo- and enantioselective reaction cascade between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, which proceeds through a sequence of thia-Michael/aldol (B89426)/annulation reactions. nih.gov The development of asymmetric organocatalysis has provided a robust platform for the synthesis of chiral molecules of interest to the pharmaceutical industry. mdpi.comunibo.itnih.gov
Metal-Catalysis: The thiazolidinone core can also participate in metal-catalyzed cross-coupling reactions. While specific examples involving the 3-phenacyl derivative are not extensively documented, the general reactivity of similar heterocyclic systems suggests potential applications. For instance, thiazolidine (B150603) derivatives can act as ligands for palladium in Heck and Suzuki-Miyaura reactions. e3s-conferences.org Copper-catalyzed reactions are also well-established for the synthesis and functionalization of nitrogen- and sulfur-containing heterocycles. chim.it These reactions are pivotal for C-C, C-N, C-O, and C-S bond formations. chim.it For example, copper has been used to catalyze the propargylation of nitroalkanes, which can then be converted to five-membered N-heterocycles. nih.gov Palladium-catalyzed Suzuki cross-coupling reactions have been employed for the synthesis of complex conjugates involving 1,3,4-thiadiazole (B1197879) and quinazoline (B50416) scaffolds. mdpi.com
The following table lists examples of catalytic reactions involving related heterocyclic systems, indicating the potential for this compound in this domain.
| Catalyst Type | Reaction Type | Substrates | Product Type | Reference |
| Organocatalyst | Thia-Michael/Aldol/Annulation Cascade | 3-Cyano-4-styrylcoumarins, 2-Mercaptoacetophenones | Poly(hetero)cyclic fused ring systems | nih.gov |
| Palladium Catalyst | Suzuki Cross-Coupling | Bromo-substituted quinazolines, Boronic esters of 1,3,4-thiadiazole | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.com |
| Copper Catalyst | Propargylation of Nitroalkanes | Propargyl bromides, Nitroalkanes | Homopropargylic nitroalkanes | nih.gov |
| Copper Catalyst | Four-Component A3-Based Cascade Reaction | 1,2-Amino alcohol, 3-Oxetanone, Formaldehyde, Alkyne | 3-Oxetanone-derived N-propargyl spirooxazolidines | mdpi.com |
Q & A
Q. What are the optimal synthetic routes for 3-phenacyl-2-thioxo-thiazolidin-4-one, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves condensation of phenacyl derivatives with thiourea or thioacetic acid under acidic or solvent-free conditions. For example, β-cyclodextrin-SO₃H has been employed as a recyclable catalyst under solvent-free reflux, achieving yields of 75–85% . Key parameters include:
- Catalyst loading : 10 mol% for efficient proton transfer.
- Reaction time : 2–5 hours under reflux to avoid side reactions.
- Workup : Precipitation in ice-cold water followed by recrystallization (ethanol/water).
Characterization via FTIR (C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) and ¹³C NMR (δ ~190 ppm for C=O) is critical .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) reveals:
Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
Q. What biological mechanisms are associated with this compound derivatives?
Methodological Answer: Rhodanine derivatives exhibit antimicrobial activity via inhibition of bacterial enoyl-ACP reductase and viral proteases. Antioxidant activity is linked to radical scavenging (e.g., DPPH assay IC₅₀ ~20 µM). Structure-activity relationships (SAR) suggest electron-withdrawing substituents enhance potency .
Advanced Research Questions
Q. How can computational methods guide the design of novel derivatives with improved bioactivity?
Methodological Answer: Quantum chemical calculations (DFT at B3LYP/6-31G*) predict electronic properties and reactive sites. For example:
Q. How should researchers address contradictions in reported biological activity data for thiazolidinone derivatives?
Methodological Answer:
- Standardize assays : Use consistent protocols (e.g., MIC for antimicrobial activity, CC₅₀ for cytotoxicity).
- Control variables : Compare substituent effects (e.g., 4-methylphenyl vs. 3,4-dimethoxyphenyl) under identical conditions .
- Validate via orthogonal methods : Pair enzymatic inhibition assays with cellular uptake studies .
Q. What strategies enhance the stability of this compound under physiological conditions?
Methodological Answer:
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
Methodological Answer:
Q. What advanced analytical techniques resolve ambiguities in regiochemistry during derivative synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
